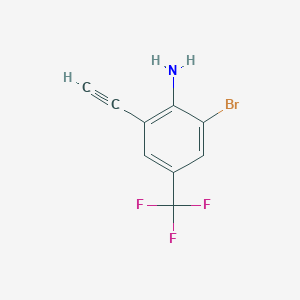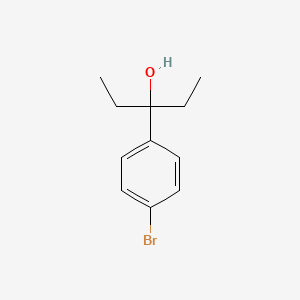
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C9H5BrF3N. This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzenamine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the benzenamine core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the addition of a trifluoromethyl radical to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Heck coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Radical Initiators: Used in trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The ethynyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2-bromo-4-(trifluoromethyl)-: Lacks the ethynyl group, which reduces its reactivity in coupling reactions.
Benzenamine, 2,4,6-tribromo-: Contains additional bromine atoms, which can lead to different reactivity and applications.
2-Bromo-6-chloro-4-(trifluoromethyl)benzenamine: Contains a chlorine atom instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness
The ethynyl group allows for versatile coupling reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Propriétés
Formule moléculaire |
C9H5BrF3N |
|---|---|
Poids moléculaire |
264.04 g/mol |
Nom IUPAC |
2-bromo-6-ethynyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H5BrF3N/c1-2-5-3-6(9(11,12)13)4-7(10)8(5)14/h1,3-4H,14H2 |
Clé InChI |
UBBQERSGSPQXSY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)







![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)


